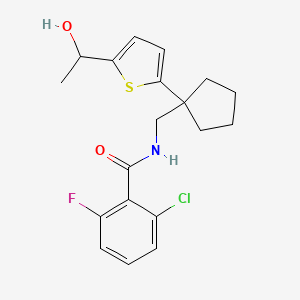
2-chloro-6-fluoro-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-chloro-6-fluoro-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzamide” is a complex organic molecule. It contains a benzamide group (a benzene ring attached to a carboxamide), which is substituted with chloro and fluoro groups at the 2nd and 6th positions respectively. The amide nitrogen is further substituted with a cyclopentylmethyl group, which is substituted with a 5-(1-hydroxyethyl)thiophen-2-yl group.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. The exact synthetic route would depend on the available starting materials and the specific conditions required for each reaction. Without more specific information, it’s difficult to propose a detailed synthetic route.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space and the bonds between them. The benzamide core of the molecule is planar due to the conjugation of the amide group with the benzene ring. The cyclopentyl and thiophene rings may adopt various conformations depending on the specific conditions.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups it contains. For example, the amide group might undergo hydrolysis under acidic or basic conditions to yield an amine and a carboxylic acid. The chloro and fluoro substituents on the benzene ring might be displaced in nucleophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces between its molecules.Scientific Research Applications
Antimicrobial Applications
Research on thiourea derivatives, including those with halogen substitutions similar to the specified compound, has demonstrated significant antimicrobial properties, particularly against biofilm-forming bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus (Limban et al., 2011). These findings suggest potential applications in developing novel antimicrobial agents capable of disrupting biofilms, which are challenging to treat with conventional antibiotics.
Anticancer Research
Compounds structurally related to the query have been explored for their anticancer properties. Fluorinated benzamide analogues have been synthesized and evaluated for imaging the sigma-2 receptor status of solid tumors using positron emission tomography (PET), highlighting their potential in cancer diagnosis and therapy (Tu et al., 2007). Furthermore, fluorine-substituted 1,2,4-triazinones were synthesized and tested for their anti-HIV-1 and CDK2 inhibitory activities, indicating possible applications in both antiviral therapies and cancer treatment (Makki et al., 2014).
Chemical Synthesis and Material Science
The study of halogen-substituted benzanilides, including chloro and fluoro derivatives, provides insight into weak interactions involving halogens, which are crucial for understanding molecular packing and crystal engineering (Chopra & Row, 2005). Such studies are fundamental in materials science for designing new materials with desired physical and chemical properties.
Pharmacokinetics and Drug Development
Investigations into the pharmacokinetics of novel compounds, including those with structural similarities to the queried chemical, are essential in drug development. For instance, the impact of hydrolysis-mediated clearance on the pharmacokinetics of novel inhibitors has been studied, offering insights into optimizing drug formulations for enhanced stability and efficacy (Teffera et al., 2013).
Safety And Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it’s handled and used. Standard safety precautions should be taken when handling it, including the use of personal protective equipment.
Future Directions
The future research directions involving this compound could be numerous, depending on its intended applications. It could be studied further to better understand its properties, to optimize its synthesis, or to discover new reactions it can undergo.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and studies would be needed.
properties
IUPAC Name |
2-chloro-6-fluoro-N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFNO2S/c1-12(23)15-7-8-16(25-15)19(9-2-3-10-19)11-22-18(24)17-13(20)5-4-6-14(17)21/h4-8,12,23H,2-3,9-11H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVKYEGEZHYKAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)C3=C(C=CC=C3Cl)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-fluoro-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-phenoxyethyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2701436.png)
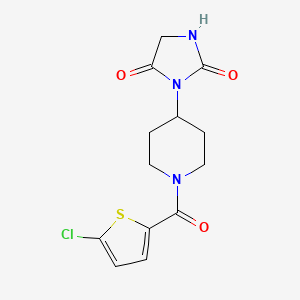
![4-(1,3-benzodioxol-5-yl)-2-(3,4-dichlorostyryl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2701440.png)
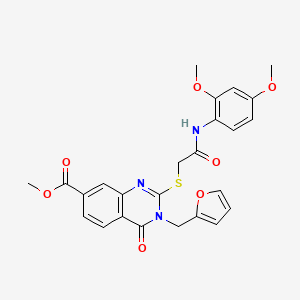
![2-{[7-(4-fluorophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-propylacetamide](/img/structure/B2701443.png)
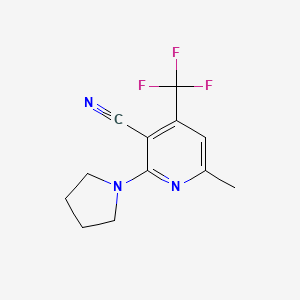
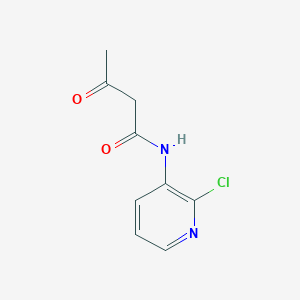
![methyl 4-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2701447.png)
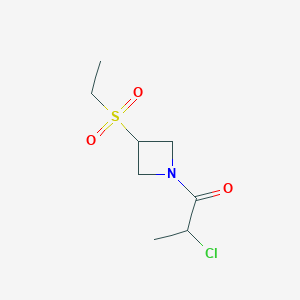
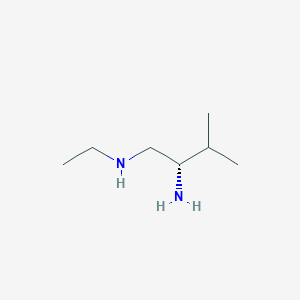
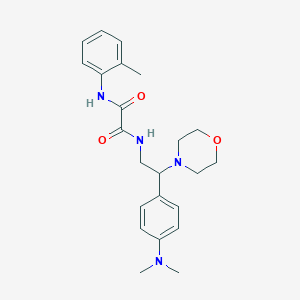
![1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(2-ethoxyphenyl)urea](/img/structure/B2701453.png)
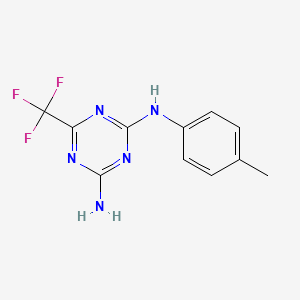
![2-[(1-Methylpyrrolidin-3-yl)oxy]pyridine](/img/structure/B2701459.png)